molecular formula C21H20N4O3S B2538579 4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide CAS No. 941240-72-8

4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide

Cat. No.: B2538579
CAS No.: 941240-72-8
M. Wt: 408.48
InChI Key: SBICROTZTXIKDD-UHFFFAOYSA-N
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Description

4-(4-cyano-5-(3,4-dihydroisoquinolin-2(1H)-yl)oxazol-2-yl)-N,N-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C21H20N4O3S and its molecular weight is 408.48. The purity is usually 95%.
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Scientific Research Applications

Antitumor Agents

Novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety, including structures similar to the chemical , have been synthesized and evaluated for their in vitro antitumor activity. Some derivatives showed higher potency and efficacy than the reference drug Doxorubicin, suggesting the potential application of such compounds in cancer therapy (Alqasoumi et al., 2010).

Heteroannulation Reactions

The compound's related derivatives have been used in heteroannulation reactions to synthesize 2H-1,2-benzothiazine 1,1-dioxides, showing the chemical's utility in creating new heterocyclic compounds (Layman et al., 2005).

Cyanation of C-H Bonds

The cyanation of chelation-assisted C-H bonds using related sulfonamides as cyanating reagents has been described, enabling the synthesis of various benzonitrile derivatives. This method could be applied to the formal synthesis of the isoquinoline alkaloid menisporphine, highlighting the compound's role in synthesizing complex organic molecules (Chaitanya et al., 2013).

Antimicrobial Activity

Compounds incorporating structures similar to the chemical of interest, specifically sulfonamide derivatives, have demonstrated significant antimicrobial activity. This suggests potential applications in developing new antimicrobial agents (Vanparia et al., 2010).

Medium-Sized Heterocycles Synthesis

Research on the reaction of reduced pyrrolo [2,1-a] isoquinoline amine with cyanogen bromide, related to the chemical structure , led to the synthesis of medium-ring cyanamide derivatives. This showcases the compound's utility in synthesizing medium-sized heterocycles, which are of interest in medicinal chemistry (Bremner et al., 1986).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if this compound is intended to be used as a drug, its mechanism of action would involve interacting with a specific target in the body, such as a protein or enzyme. The specific interactions between the compound and its target would determine its biological activity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as its biological activity. For example, if this compound is highly reactive or toxic, it could pose a risk to health and safety. Therefore, appropriate precautions should be taken when handling and storing this compound .

Properties

IUPAC Name

4-[4-cyano-5-(3,4-dihydro-1H-isoquinolin-2-yl)-1,3-oxazol-2-yl]-N,N-dimethylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O3S/c1-24(2)29(26,27)18-9-7-16(8-10-18)20-23-19(13-22)21(28-20)25-12-11-15-5-3-4-6-17(15)14-25/h3-10H,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBICROTZTXIKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=NC(=C(O2)N3CCC4=CC=CC=C4C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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